1-[(3-Chlorophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine;oxalic acid
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Overview
Description
1-[(3-Chlorophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine;oxalic acid is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chlorophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine typically involves the reaction of piperazine with chlorobenzyl chloride derivatives. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) under reflux conditions. The reaction can be represented as follows:
[ \text{Piperazine} + \text{3-Chlorobenzyl chloride} + \text{4-Chlorobenzyl chloride} \rightarrow \text{1-[(3-Chlorophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chlorophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenyl ketones, while reduction may produce chlorophenyl alcohols.
Scientific Research Applications
1-[(3-Chlorophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent for various conditions due to its interaction with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-Chlorophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)piperazine: Shares a similar piperazine core but with only one chlorophenyl group.
1-(3-Chlorophenyl)piperazine: Similar structure with the chlorophenyl group at a different position.
1-(2,3-Dichlorophenyl)piperazine: Contains two chlorine atoms on the phenyl ring, leading to different chemical properties.
Uniqueness
1-[(3-Chlorophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine is unique due to the presence of two chlorophenyl groups at different positions on the piperazine ring. This structural feature enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2.C2H2O4/c19-17-6-4-15(5-7-17)13-21-8-10-22(11-9-21)14-16-2-1-3-18(20)12-16;3-1(4)2(5)6/h1-7,12H,8-11,13-14H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTCQSOEJOMZCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC(=CC=C3)Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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